Home > Products > Screening Compounds P62663 > 3-formyl-N-methyl-1H-indole-2-carboxamide
3-formyl-N-methyl-1H-indole-2-carboxamide -

3-formyl-N-methyl-1H-indole-2-carboxamide

Catalog Number: EVT-8254295
CAS Number:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-formyl-N-methyl-1H-indole-2-carboxamide is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential. The specific compound 3-formyl-N-methyl-1H-indole-2-carboxamide features a formyl group at the third position and a carboxamide group at the second position of the indole structure, making it an interesting candidate for various applications in scientific research and drug development.

Source

The compound can be synthesized through various methods, including the Fischer indole synthesis, which is a well-established reaction for producing indole derivatives from phenylhydrazines and carbonyl compounds. This method is preferred due to its efficiency and high yield in producing substituted indoles.

Classification

3-formyl-N-methyl-1H-indole-2-carboxamide can be classified as:

  • Indole Derivative: A member of the indole family, known for its heterocyclic structure.
  • Carboxamide: Contains a carboxamide functional group, which is significant in biological activity.
  • Formyl Compound: Features a formyl group that can participate in various chemical reactions.
Synthesis Analysis

Methods

The synthesis of 3-formyl-N-methyl-1H-indole-2-carboxamide typically involves several key steps:

  1. Fischer Indole Synthesis: This initial step involves reacting phenylhydrazine with an appropriate carbonyl compound (like an aldehyde or ketone) in the presence of an acid catalyst, often glacial acetic acid and hydrochloric acid. This reaction forms the indole structure.
  2. Formylation: The introduction of the formyl group can be achieved through methods such as the Vilsmeier-Haack reaction, where an indole derivative reacts with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position .
  3. Amidation: The final step involves converting the corresponding acid derivative into the carboxamide by reacting it with an amine, typically N-methylamine, under appropriate conditions.

Technical Details

The synthetic routes are optimized for high yields and purity. For example, microwave-assisted synthesis techniques have been employed to enhance reaction rates and selectivity during these processes .

Molecular Structure Analysis

Structure

The molecular structure of 3-formyl-N-methyl-1H-indole-2-carboxamide can be represented as follows:

  • Indole Core: The fundamental bicyclic structure.
  • Formyl Group: Attached at the C3 position.
  • Carboxamide Group: Attached at the C2 position.

Data

The compound's molecular formula is C11H10N2O2, with a molecular weight of approximately 218.21 g/mol. The structural representation includes:

  • A nitrogen atom in the indole ring,
  • A carbonyl oxygen from both the formyl and carboxamide groups.
Chemical Reactions Analysis

Reactions

3-formyl-N-methyl-1H-indole-2-carboxamide is capable of undergoing several chemical reactions:

  1. Oxidation: The formyl group can be oxidized to yield a carboxylic acid derivative.
  2. Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common, allowing for further functionalization at various positions on the ring .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Electrophiles: Halogens or nitro groups for substitution reactions under acidic conditions .
Mechanism of Action

The mechanism of action for 3-formyl-N-methyl-1H-indole-2-carboxamide involves its interaction with biological targets through its reactive functional groups:

  1. Nucleophilic Addition: The formyl group can participate in nucleophilic addition reactions with various nucleophiles.
  2. Electrophilic Substitution: The indole ring allows for electrophilic substitution, which can modulate biological pathways.

These interactions make this compound a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but may have limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm structural integrity and purity during synthesis .

Applications

3-formyl-N-methyl-1H-indole-2-carboxamide has several applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities due to its unique structure and reactivity.
  2. Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules and natural products.
  3. Biological Studies: Used in studies aimed at understanding its mechanisms of action within biological systems, particularly concerning enzyme inhibition or modulation of signaling pathways .
Introduction to the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle comprising fused benzene and pyrrole rings, stands as a cornerstone structural motif in medicinal chemistry and drug discovery. Its presence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its profound significance. The inherent electronic properties and structural adaptability of the indole system facilitate diverse interactions with biological targets, enabling modulation of complex disease pathways. This introduction explores the historical context, structural versatility of the 2-carboxamide-substituted indole derivatives, and the strategic rationale for functionalization at the C3 and N1 positions, laying the foundation for understanding compounds like 3-formyl-N-methyl-1H-indole-2-carboxamide.

Historical Significance of Indole Derivatives in Drug Discovery

The exploration of indole derivatives in therapeutics spans over a century, yielding transformative medicines across diverse disease categories. Early drug discovery was heavily influenced by natural indole alkaloids. Reserpine, isolated from Rauwolfia serpentina in the 1950s, revolutionized hypertension and psychiatric treatment through its modulation of neurotransmitter vesicular storage, demonstrating the profound physiological impact achievable by indole-containing molecules [9]. Similarly, the vinca alkaloids vincristine and vinblastine, derived from Catharanthus roseus, became pivotal anticancer agents by inhibiting tubulin polymerization and microtubule assembly, directly interfering with mitotic spindle formation in rapidly dividing cancer cells [1] [9]. These discoveries validated the indole scaffold as a privileged structure capable of high-affinity interactions with critical biological macromolecules.

The late 20th and early 21st centuries witnessed a surge in synthetic indole-based pharmaceuticals. Sumatriptan, a selective serotonin (5-HT1B/1D) receptor agonist, provided a breakthrough in acute migraine management by mimicking the endogenous indoleamine neurotransmitter serotonin [9]. Sunitinib, a multi-targeted tyrosine kinase inhibitor bearing an indole-2-one core, exemplifies the scaffold's utility in targeted oncology, inhibiting key receptors involved in angiogenesis and tumor progression in renal cell carcinoma and gastrointestinal stromal tumors [1] [9]. Marine sources further expanded the indole pharmacopeia. Trabectedin (Yondelis®), a complex tetrahydroisoquinoline alkaloid containing a fused indole system derived from the tunicate Ecteinascidia turbinata, received approval for soft tissue sarcoma and ovarian cancer, working via a unique mechanism involving DNA minor groove binding and modulation of transcription factors [10]. These examples underscore the sustained impact of indole derivatives across decades of pharmaceutical innovation.

Table 1: Historical Landmark Indole-Based Drugs and Their Therapeutic Impact

Compound (Approximate Period)Source/CategoryPrimary Therapeutic UseKey Biological Target/Mechanism
Reserpine (1950s)Rauwolfia AlkaloidHypertension, PsychosisVesicular Monoamine Transporter (VMAT) Inhibitor
Vincristine/Vinblastine (1960s)Catharanthus AlkaloidsLeukemias, Lymphomas, Solid TumorsTubulin Polymerization Inhibitor
Sumatriptan (1990s)Synthetic Tryptamine AnalogAcute MigraineSerotonin 5-HT1B/1D Receptor Agonist
Sunitinib (2000s)Synthetic OxindoleRenal Cell Carcinoma, GISTMulti-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR, KIT)
Trabectedin (Yondelis®) (2000s)Marine AlkaloidSoft Tissue Sarcoma, Ovarian CancerDNA Minor Groove Binder, Transcription Factor Modulation

Modern drug discovery continues to leverage the indole scaffold heavily, particularly for challenging therapeutic areas like oncology and infectious diseases. The DprE1 inhibitor 1,4-azaindole (a nitrogen-modified indole derivative) represents a promising clinical candidate for tuberculosis, specifically targeting decaprenylphosphoryl-β-D-ribose 2'-epimerase, a crucial enzyme for mycobacterial cell wall biosynthesis [1] [4]. This highlights the ongoing evolution of indole chemistry in addressing contemporary global health challenges, including drug-resistant infections. The consistent emergence of indole derivatives as clinical candidates and marketed drugs over such an extended period firmly establishes its historical and continuing indispensability in medicinal chemistry.

Structural and Functional Versatility of Indole-2-Carboxamide Derivatives

Indole-2-carboxamide derivatives represent a strategically important subclass within indole chemistry, characterized by enhanced target specificity and tunable pharmacological properties conferred by the carboxamide moiety at the C2 position. The 2-carboxamide group (-CONR1R2) significantly influences the molecule's physicochemical profile and its mode of interaction with biological targets. The carbonyl oxygen and amide nitrogen serve as crucial hydrogen bond acceptors and donors, respectively, enabling specific interactions with amino acid residues in enzyme active sites or receptor binding pockets that are inaccessible to simpler indoles lacking this functionalization. This capacity for directed hydrogen bonding is a primary factor underpinning the enhanced biological activity often observed in this class [1] [4] [9].

The structural diversity achievable within the indole-2-carboxamide framework is vast, primarily governed by substitutions on three key regions: the indole nitrogen (N1), the benzene ring (positions C4-C7), and the carboxamide nitrogen (R1, R2). N1 substitution (e.g., N-methyl, N-benzyl, N-alkyl) modulates lipophilicity, membrane permeability, and metabolic stability, while also potentially eliminating the acidic N-H proton, which can influence ionization state and binding kinetics. Benzene ring substitutions profoundly impact electronic distribution, steric bulk, and the molecule's overall shape complementarity to its target. For instance, electron-withdrawing groups (e.g., halogens at C5 or C6) can enhance binding affinity in certain contexts, while bulky substituents at C7 might exploit specific hydrophobic pockets [3] [9]. Critically, modifications on the carboxamide nitrogen (R1, R2) offer a powerful handle for optimizing potency and selectivity. Aryl, heteroaryl, cycloalkyl, and complex alkyl groups can be incorporated, tailoring the molecule's spatial orientation and interaction potential. This versatility is exemplified by the optimization of indole-2-carboxamides as potent Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors (e.g., Compound 19) for ulcerative colitis, where specific N-alkyl/cycloalkyl groups were crucial for achieving high affinity and in vivo efficacy [2]. Similarly, structure-activity relationship studies on cannabinoid receptor 1 (CB1) allosteric modulators like ORG27569 and its analogs demonstrated that specific C3 substituents (e.g., ethyl, pentyl) combined with optimized carboxamide N-substitution significantly impacted cooperativity factors and functional activity [6].

Table 2: Molecular Impact of Key Substituents in Indole-2-Carboxamide Derivatives

Substituent PositionKey Structural FeaturesImpact on Molecular Properties & InteractionsExemplary Biological Activities
C2 Carboxamide-CONR1R2• Forms critical H-bonds (donor/acceptor) with targets• Modulates polarity & solubility• Influences conformation via resonance• Enhanced target affinity & specificity• Improved DMPK properties
C3 Position-CHO (Formyl), -CH=CH-R, Alkyl, Aryl• Direct conjugation to binding pocket residues• Modulates electron density of indole ring• Influences planarity/conjugation• Tubulin inhibition (e.g., acrylamides)• Kinase inhibition• Allosteric CB1 modulation
N1 Position-H, -CH3, -Alkyl, -Benzyl• Governs H-bond donor capacity (N-H)• Modulates lipophilicity & LogP• Affects metabolic stability (N-dealkylation)• Alters cell permeability• Impacts metabolic pathways• Can influence target engagement
Carboxamide N-H, Cycloalkyl, Aryl, Heteroaryl, Complex alkyl• Exploits specific hydrophobic pockets• Can introduce additional H-bonding• Modulates steric bulk & flexibility• Fine-tuning of potency & selectivity (e.g., ASK1 inhibitors)• Optimization of PK profile

Beyond specific target interactions, the indole-2-carboxamide scaffold serves as a versatile synthetic precursor for constructing complex polycyclic frameworks. The carboxamide group can participate in intramolecular cyclizations, enabling access to diverse pharmacophores like β-carbolines, pyrroloindoles, and other fused heterocyclic systems with distinct biological activity profiles. For instance, intramolecular Heck reactions or radical cyclizations involving the carboxamide or activated C3 substituents can efficiently generate these constrained structures [5]. This synthetic utility significantly expands the chemical space accessible from the indole-2-carboxamide core, making it a highly valuable template in lead generation and optimization campaigns focused on novel target classes. The combination of directed hydrogen-bonding capability, tunable electronic and steric properties across multiple positions, and inherent suitability for complexity-generating reactions solidifies the indole-2-carboxamide motif as a structurally and functionally versatile platform in modern drug design.

Rationale for Functionalization at C3 and N1 Positions in Indole-Based Therapeutics

Strategic functionalization at the C3 and N1 positions of the indole scaffold represents a cornerstone methodology for optimizing the pharmacological profile of indole-based therapeutics, including 2-carboxamide derivatives. These positions offer distinct and complementary opportunities for modulating biological activity, target affinity, selectivity, and physicochemical properties.

The C3 position is the most electron-rich site within the indole nucleus due to the electron-donating nature of the pyrrole nitrogen and resonance within the bicyclic system. This inherent reactivity makes C3 a prime locus for introducing functional groups that can engage directly in specific interactions with biological targets. The introduction of a formyl group (-CHO) at C3, as in 3-formyl-N-methyl-1H-indole-2-carboxamide, serves multiple strategic purposes:

  • Electrophilic Reactivity & Conjugation: The aldehyde group is a versatile electrophile. It facilitates further chemical elaboration via condensation reactions (e.g., forming Schiff bases, hydrazones, oximes) or serves as a Michael acceptor precursor, enabling the construction of more complex molecules or prodrugs [7].
  • Hydrogen Bond Acceptor: The carbonyl oxygen acts as a strong hydrogen bond acceptor, capable of forming crucial interactions with serine, threonine, tyrosine, asparagine, or histidine residues in target proteins, thereby enhancing binding affinity [9].
  • Electronic Effects: The strongly electron-withdrawing formyl group significantly alters the electron density distribution across the indole ring. This can enhance the hydrogen-bonding capability of the adjacent C2 carboxamide group through polarization and potentially influence the molecule's binding mode or redox properties [7] [9].
  • Conformational Constraint: When incorporated into larger structures (e.g., via Schiff base formation), the C3 formyl group can contribute to conformational restriction, reducing the entropy penalty upon binding and potentially improving selectivity and potency. This principle is exploited in molecules designed to fit snugly into specific enzyme active sites, such as tubulin inhibitors where specific C3 substituents dictate binding to the colchicine site [9].

Functionalization at the N1 position (indole nitrogen) primarily addresses physicochemical and pharmacokinetic properties, although it can also profoundly influence target engagement:

  • Modulation of Lipophilicity and LogP: Alkylation of the N1-H (e.g., methylation) increases the molecule's lipophilicity, enhancing passive membrane permeability and potentially improving central nervous system penetration if required. Conversely, introducing polar substituents can decrease LogP to optimize solubility and reduce metabolic clearance via certain pathways [3] [9].
  • Elimination of Acidic Proton: Replacing the N1-H eliminates a potential hydrogen bond donor site. This can be crucial for avoiding undesired interactions, altering the ionization state (indole N-H has pKa ~17, so is largely unionized physiologically, but its H-bonding is lost), or preventing metabolic oxidation pathways targeting the N-H bond. Methylation is a common strategy to block this site, as seen in N-methyl-1H-indole-2-carboxamide derivatives [3] [7].
  • Steric Effects and Metabolic Stability: Bulky N1 substituents can shield reactive positions on the indole ring (e.g., C2, C3) from metabolic enzymes like cytochrome P450s, thereby improving metabolic stability. Methylation specifically can redirect metabolism or reduce the rate of N-dealkylation compared to larger alkyl groups [3] [9].
  • Direct Target Interaction: In some cases, the N1 substituent itself may engage in hydrophobic interactions, van der Waals contacts, or even specific hydrogen bonding (if the substituent contains H-bond donors/acceptors) within the target binding pocket. The size and nature of the N1 group can thus be critical for selectivity among closely related targets.

Table 3: Rationale for C3 and N1 Functionalization Strategies in Indole Therapeutics

PositionCommon Functional GroupsPrimary Rationale & ImpactSynthetic Approaches Highlighted
C3 (C3-H)Formyl (-CHO)• Introduces strong H-bond acceptor (carbonyl O)• Provides electrophile for conjugation/cyclization• Alters ring electron density (electron-withdrawing)• Can modulate binding conformation• Vilsmeier-Haack formylation• Reissert-type reactions• Directed metalation/formylation
Alkenyl (e.g., -CH=CH-Ar)• Extends conjugation for potential DNA intercalation/tubulin binding• Can act as Michael acceptor• Enhances planarity• Wittig/ Horner-Wadsworth-Emmons Olefination• Heck coupling
Alkyl/ Aryl• Modulates lipophilicity/steric bulk• Engages in hydrophobic interactions• Can be further functionalized• Fischer Indole Synthesis precursors• Transition metal-catalyzed coupling (e.g., Suzuki, Negishi)• Electrophilic substitution
N1 (N1-H)Methyl (-CH3)• Increases lipophilicity & membrane permeability• Blocks acidic N-H, altering H-bonding profile• Enhances metabolic stability (blocks N-oxidation pathways)• Minimal steric impact• Alkylation with CH3I/base• Reductive amination with HCHO
Larger Alkyl/ Arylalkyl• Significantly increases lipophilicity• Can exploit specific hydrophobic pockets• Further modulates metabolic stability (susceptible to oxidative dealkylation)• SN2 alkylation• Mitsunobu reaction• Transition metal-catalyzed N-arylation
Acyl/ Sulfonyl• Decreases lipophilicity• Introduces additional H-bond acceptors• Can act as prodrugs (enzymatic cleavage)• Acylation with acid chlorides/anhydrides• Sulfonylation with sulfonyl chlorides

The interplay between C3 and N1 substitutions is critical. For instance, combining a C3 formyl group (electron-withdrawing) with N1-methylation (electron-donating and sterically shielding) creates a specific electronic and steric environment that can fine-tune reactivity, stability, and binding. Site-selective functionalization, particularly at the traditionally less reactive positions like C4-C7 of the benzene ring, often requires sophisticated strategies like directed ortho-metalation (using directing groups such as pivaloyl or N-P(O)tBu2 installed at N1 or C3) or transition-metal-catalyzed C-H activation [3] [7]. These methods enable the installation of diverse functional groups (halogen, aryl, alkyl, boryl, hydroxyl) at specific positions, expanding the SAR exploration landscape far beyond C3 and N1, but the strategic importance of C3 and N1 modifications remains paramount for establishing core interactions and optimizing drug-like properties. The rationale for functionalizing 3-formyl-N-methyl-1H-indole-2-carboxamide thus embodies the deliberate exploitation of C3 reactivity for target engagement and N1 modification for physicochemical and ADME optimization, making it a compelling template for further development.

Properties

Product Name

3-formyl-N-methyl-1H-indole-2-carboxamide

IUPAC Name

3-formyl-N-methyl-1H-indole-2-carboxamide

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-12-11(15)10-8(6-14)7-4-2-3-5-9(7)13-10/h2-6,13H,1H3,(H,12,15)

InChI Key

LEEZPEBDPSCEGB-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C2=CC=CC=C2N1)C=O

Canonical SMILES

CNC(=O)C1=C(C2=CC=CC=C2N1)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.